2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14(2,21-12-5-3-11(16)4-6-12)13(18)17-9-15(19)7-8-20-10-15/h3-6,19H,7-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIYFYXMBGEOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCOC1)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide typically involves the reaction of 4-chlorophenol with an appropriate epoxide, such as 3-(oxiranyl)pyridine, under basic conditions to form the intermediate 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol . This intermediate is then reacted with a suitable amine, such as 3-hydroxyoxolan-3-ylmethylamine, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenoxy group.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, which could be explored further through preclinical studies.
Analytical Chemistry
In analytical chemistry, the compound can serve as a reference standard for the detection of chlorophenoxy compounds in biological samples. Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) can utilize this compound to quantify and identify chlorophenoxy derivatives in environmental and clinical samples.
| Technique | Application |
|---|---|
| Gas Chromatography | Identification of chlorophenoxy metabolites |
| Liquid Chromatography | Quantification in biological fluids |
| Mass Spectrometry | Structural elucidation |
Biochemical Studies
The biochemical interactions of this compound are of significant interest. It can be used to study enzyme inhibition or receptor binding assays due to its structural similarity to known inhibitors. These studies can provide insights into the mechanisms of action of chlorophenoxy compounds and their effects on metabolic pathways.
Case Study 1: Pharmacological Screening
A study conducted on compounds similar to 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide demonstrated promising anti-inflammatory effects in vitro. Researchers utilized cell lines treated with the compound to assess cytokine production, revealing a dose-dependent reduction in pro-inflammatory markers.
Case Study 2: Environmental Analysis
Another case study focused on the detection of chlorophenoxy herbicides in agricultural runoff. The compound was used as a standard in developing a method for screening water samples using high-performance liquid chromatography (HPLC). The results indicated significant levels of chlorophenoxy compounds, highlighting the environmental impact of agricultural practices.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Backbone Variations
- Propanamide vs.
- Substituent Effects :
- Hydroxyoxolan (Target Compound) : The polar 3-hydroxyoxolan group may improve aqueous solubility compared to lipophilic substituents like cyclopropyl-oxadiazole () or dihydroindenyl (), which prioritize membrane permeability .
- Heterocyclic Moieties : Compounds with furan-pyridine () or tetrazolyl groups () introduce hydrogen-bonding or aromatic stacking capabilities, critical for target engagement .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide is a synthetic derivative with potential biological activity. Its structure features a chlorophenoxy group and an oxolan moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 295.78 g/mol. The structural representation includes a chlorophenyl ring, an oxolane ring, and an amide functional group, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound may exhibit various biological activities:
- Neuroprotective Effects : Compounds with similar structures have been reported to possess neuroprotective properties. They may mitigate neuronal damage through antioxidant mechanisms and modulation of neurotransmitter systems .
- Antimicrobial Activity : Some derivatives display antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Compounds in this class may also reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of similar compounds in rodent models of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive function when treated with the compound .
- Antimicrobial Efficacy : In vitro testing against various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Response : A recent study evaluated the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with the compound resulted in a marked decrease in inflammatory markers compared to controls .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key parameters include:
- Temperature: Controlled heating (e.g., 60–80°C) to facilitate nucleophilic substitution or amide coupling reactions.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Catalysts: Use of coupling agents (e.g., HATU or EDCI) for amide bond formation.
- Purification: Thin-layer chromatography (TLC) and column chromatography are critical for isolating the target compound with ≥95% purity .
Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
Methodological Answer:
Discrepancies may arise from impurities, tautomerism, or solvent interactions. A systematic approach includes:
- Cross-Validation: Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm proton environments .
- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion peaks to distinguish between isobaric species.
- Crystallographic Analysis: Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .
- Replicate Experiments: Repetition under standardized conditions minimizes artifacts .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of airborne particles.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste.
- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation for persistent symptoms .
Advanced: How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Intermediate Stabilization: Use inert atmospheres (N₂/Ar) to prevent oxidation of hydroxyl or amine groups.
- Stepwise Optimization: Adjust solvent polarity (e.g., switching from THF to dichloromethane) to enhance intermediate solubility.
- Low-Temperature Quenching: For exothermic steps, maintain temperatures below −10°C to avoid side reactions .
- In-Situ Monitoring: Real-time FTIR or TLC tracks reaction progress, enabling timely termination to preserve yield .
Basic: Which analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-DAD: Quantifies impurities with detection limits <0.1%.
- ¹H/¹³C NMR: Identifies residual solvents or unreacted precursors.
- Melting Point Analysis: Sharp melting ranges (Δ <2°C) indicate high crystallinity and purity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations: Software like AutoDock Vina models ligand-receptor binding affinities, focusing on hydrogen bonding with the hydroxyoxolane moiety .
- Molecular Dynamics (MD): Simulates conformational stability in aqueous environments (e.g., solvation effects on the chlorophenoxy group).
- QSAR Studies: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
Basic: What are the common degradation pathways of this compound under ambient conditions?
Methodological Answer:
- Hydrolysis: The amide bond may cleave in acidic/basic conditions, forming 4-chlorophenol and secondary amines.
- Oxidation: The hydroxyoxolane ring is susceptible to radical-mediated oxidation, producing ketone derivatives.
- Photodegradation: UV light accelerates decomposition; store samples in amber vials at −20°C .
Advanced: How do structural modifications (e.g., halogen substitution) influence pharmacological activity?
Methodological Answer:
- Chlorine Position: Para-substitution on the phenoxy group enhances lipophilicity and membrane permeability compared to ortho/meta positions .
- Hydroxyoxolane Optimization: Methylation of the hydroxyl group reduces metabolic clearance in liver microsomes.
- SAR Studies: Compare IC₅₀ values against analogs (e.g., fluoro or bromo derivatives) to identify critical pharmacophores .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins.
- Cell Viability: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
- Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test mixtures of ethanol/water or acetone/hexane for slow evaporation.
- Temperature Gradients: Gradual cooling (0.5°C/hour) promotes lattice formation.
- Additives: Use co-crystallizing agents (e.g., crown ethers) to stabilize hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
